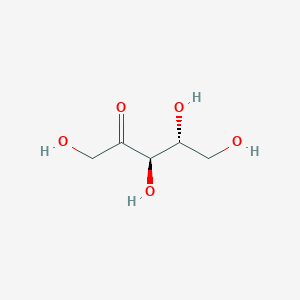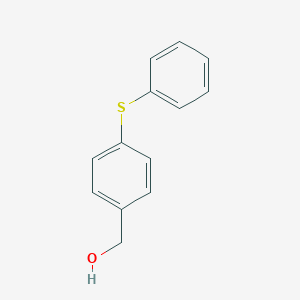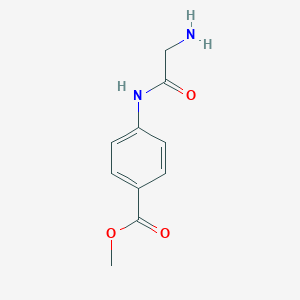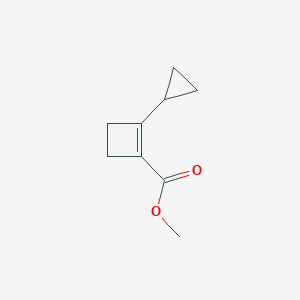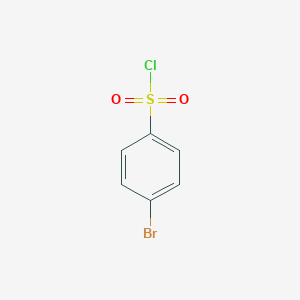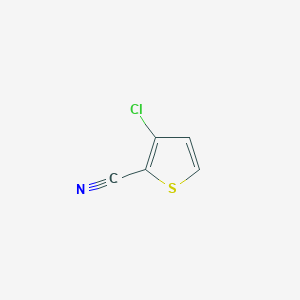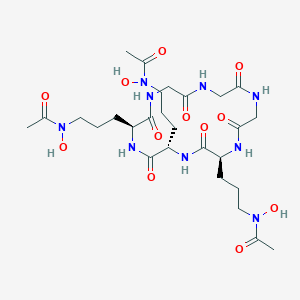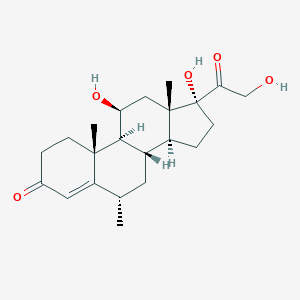
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione
Overview
Description
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is a synthetic glucocorticoid with anti-inflammatory properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is known for its potent effects and is often used in clinical settings to manage conditions such as arthritis, asthma, and allergic reactions .
Mechanism of Action
Target of Action
The primary target of 11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione, also known as 6α-Methyl Hydrocortisone , is the glucocorticoid receptor. This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
Upon binding to the glucocorticoid receptor, 6α-Methyl Hydrocortisone induces a conformational change in the receptor, leading to its activation . The activated receptor then translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . This results in the production of proteins that mediate the anti-inflammatory and immunosuppressive effects of glucocorticoids .
Biochemical Pathways
The activation of the glucocorticoid receptor by 6α-Methyl Hydrocortisone affects several biochemical pathways. For instance, it inhibits the NF-kB pathway, thereby reducing the production of pro-inflammatory cytokines . It also suppresses the AP-1 pathway, which further contributes to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic properties of 6α-Methyl Hydrocortisone are characterized by its absorption, distribution, metabolism, and excretion (ADME). It is predicted to have a density of 1.26±0.1 g/cm3 . It has a melting point of 203-208 °C and a boiling point of 568.2±50.0 °C . It is slightly soluble in acetone, chloroform (very slight, with heating), DMSO, and methanol .
Result of Action
The molecular and cellular effects of 6α-Methyl Hydrocortisone’s action include the suppression of inflammation and immune responses. This is achieved through the inhibition of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . It can also cause apoptosis in breast cancer cells .
Action Environment
The action, efficacy, and stability of 6α-Methyl Hydrocortisone can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Its stability can be affected by light, heat, and humidity . Furthermore, its efficacy can be influenced by the physiological state of the individual, including their health status, age, and genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. One common method involves the hydroxylation of a suitable steroid precursor at specific positions to introduce the hydroxyl groups at the 11, 17, and 21 positions. This is followed by methylation at the 6-alpha position. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as extraction, purification, and crystallization to isolate the final product. Advanced techniques like chromatography and recrystallization are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-) under acidic or basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of the original compound. These derivatives often exhibit different pharmacological properties and can be used for specific therapeutic applications .
Scientific Research Applications
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is extensively used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Some key applications include:
Chemistry: Studying the reactivity and synthesis of steroid compounds.
Biology: Investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Developing new treatments for inflammatory and autoimmune diseases.
Industry: Producing pharmaceutical formulations and studying drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with a similar mechanism of action but different potency and side effect profile.
Uniqueness
This compound is unique due to its specific hydroxylation and methylation pattern, which contributes to its distinct pharmacological profile. Its potent anti-inflammatory effects and relatively lower side effect profile make it a valuable therapeutic agent in clinical practice .
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLSWNUHFREIQ-PJHHCJLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313722 | |
| Record name | 6α-Methylhydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-39-4 | |
| Record name | 6α-Methylhydrocortisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1625-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta,17,21-Trihydroxy-6alpha-methylpregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC19618 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6α-Methylhydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-β,17-α,21-trihydroxy-6-α-methylpregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.ALPHA.-METHYLHYDROCORTISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ6AER9QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


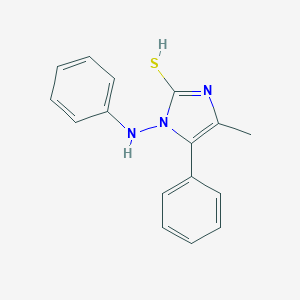
![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)

![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
